molecular formula C8H9BrClF2N B2630600 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride CAS No. 2044927-18-4

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride

Cat. No. B2630600
CAS RN: 2044927-18-4
M. Wt: 272.52
InChI Key: BEMLJGMQSDTWNE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8BrF2N.ClH . It is typically stored at room temperature and should be kept dry and cool .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrF2N.ClH/c1-4(12)5-2-8(11)6(9)3-7(5)10;/h2-4H,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, and amine groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.52 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Analytical Methodologies and Psychoactive Substance Analysis

  • Identification and Synthesis of Psychoactive Analogs: Research has focused on the identification, test purchase, and synthesis of bk-2C-B, a cathinone analog of 2C-B, suggesting potential psychoactive effects in humans. This study showcases the use of various analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry, for the identification of new psychoactive substances (NPS) Power et al., 2015.

Chemical Synthesis and Molecular Dynamics

  • Corrosion Inhibition of Iron: Theoretical studies using quantum chemical and molecular dynamics simulations have been conducted on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances on iron, highlighting the potential industrial applications of such compounds in protecting metallic surfaces Kaya et al., 2016.

Material Science and Ligand Design

  • Design and Synthesis of Chelating Ligands: Hexadentate (N3O3) amine phenol ligands have been prepared and characterized, demonstrating the flexibility and utility of these ligands in forming complexes with group 13 metals. This research opens pathways for the design of new materials and catalysts Liu et al., 1993.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of this compound are not clear from the available information. It could potentially be used in various research and development applications, but this would depend on the specific properties and reactivity of the compound .

properties

IUPAC Name

1-(4-bromo-2,5-difluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N.ClH/c1-4(12)5-2-8(11)6(9)3-7(5)10;/h2-4H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMLJGMQSDTWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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